molecular formula C12H24O3 B14505656 6,6,6-Triethoxyhex-1-ene CAS No. 63473-89-2

6,6,6-Triethoxyhex-1-ene

Cat. No.: B14505656
CAS No.: 63473-89-2
M. Wt: 216.32 g/mol
InChI Key: OLPKDBJRWYGAPW-UHFFFAOYSA-N
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Description

6,6,6-Triethoxyhex-1-ene is an organic compound with the molecular formula C12H24O3. It is characterized by the presence of three ethoxy groups attached to the sixth carbon of a hexene chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6,6-Triethoxyhex-1-ene typically involves the reaction of hex-1-ene with triethoxy compounds under controlled conditions. One common method involves the use of a base catalyst to facilitate the addition of ethoxy groups to the hexene chain. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of advanced separation techniques, such as distillation and chromatography, further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6,6,6-Triethoxyhex-1-ene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The ethoxy groups can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under UV light.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Halogenated compounds, amines

Scientific Research Applications

6,6,6-Triethoxyhex-1-ene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 6,6,6-Triethoxyhex-1-ene involves its interaction with various molecular targets. The ethoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The pathways involved in its action include:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.

    Receptor Modulation: It can modulate the activity of specific receptors, affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    6,6,6-Triethoxyhexane: Similar structure but lacks the double bond.

    6,6,6-Triethoxyhex-2-ene: Similar structure with the double bond at a different position.

    6,6,6-Triethoxyhex-1-yne: Similar structure with a triple bond instead of a double bond.

Uniqueness

6,6,6-Triethoxyhex-1-ene is unique due to the specific positioning of the ethoxy groups and the double bond. This configuration imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

CAS No.

63473-89-2

Molecular Formula

C12H24O3

Molecular Weight

216.32 g/mol

IUPAC Name

6,6,6-triethoxyhex-1-ene

InChI

InChI=1S/C12H24O3/c1-5-9-10-11-12(13-6-2,14-7-3)15-8-4/h5H,1,6-11H2,2-4H3

InChI Key

OLPKDBJRWYGAPW-UHFFFAOYSA-N

Canonical SMILES

CCOC(CCCC=C)(OCC)OCC

Origin of Product

United States

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